molecular formula C19H20N2O3S2 B2374977 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 886937-83-3

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2374977
CAS No.: 886937-83-3
M. Wt: 388.5
InChI Key: PUIIIXYERNGSOI-FMQUCBEESA-N
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Description

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical compound used in various scientific research fields. It possesses unique structural features that make it valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 3,4,6-trimethylaniline with sulfur and a suitable oxidizing agent.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation of the benzothiazole core using ethylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Use of Catalysts: Catalysts such as palladium or copper may be employed to enhance reaction efficiency.

    Controlled Reaction Environment: Maintaining specific temperatures and pressures to optimize the reaction kinetics.

    Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is used in several scientific research applications:

    Organic Synthesis: As a building block for synthesizing more complex molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are crucial for its biological activity.

    Pathways Involved: The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide: A structurally similar compound with slight variations in the methyl group positions.

    Other Benzothiazole Derivatives: Compounds with different substituents on the benzothiazole ring, exhibiting varied biological activities.

Uniqueness

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-ethylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)25-19/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIIXYERNGSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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